N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide
Description
N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound that features a piperidinyl group, a phenyl group, and a thiophenylmethyl group
Properties
IUPAC Name |
N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c22-16-8-1-2-9-21(16)14-6-3-5-13(11-14)20-18(24)17(23)19-12-15-7-4-10-25-15/h3-7,10-11H,1-2,8-9,12H2,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWORJKZJBFPJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multiple steps. One common approach is to start with the preparation of the oxalamide core, followed by the introduction of the piperidinyl and thiophenylmethyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.
Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s reactivity.
Substitution: This reaction involves the replacement of one functional group with another, which can be useful for creating derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential for treating various diseases, although further research is needed to confirm its efficacy and safety.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxalamides with different substituents on the phenyl and piperidinyl groups. Examples might include:
- N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(methyl)oxalamide
- N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(phenyl)oxalamide
Uniqueness
What sets N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide apart is the presence of the thiophenylmethyl group, which can impart unique electronic and steric properties
Biological Activity
N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse sources.
Chemical Structure and Properties
The compound's structure includes an oxalamide linkage, a piperidine moiety, and a thiophenic component, which may contribute to its biological interactions. The molecular formula is , with a molecular weight of 345.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₄ |
| Molecular Weight | 345.4 g/mol |
| CAS Number | 1251552-98-3 |
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with thiophenic amines in the presence of oxalic acid or its derivatives. This multi-step process often requires careful control of reaction conditions to optimize yield and purity.
Antitumor Activity
Preliminary studies suggest that this compound exhibits cytotoxic activity against various cancer cell lines. For instance, in vitro assays have demonstrated significant inhibition of cell proliferation in human cancer cell lines, indicating its potential as an antitumor agent .
Case Study: Cytotoxicity Assay
In a study conducted by researchers, various concentrations of the compound were tested against A549 (lung cancer) and MCF7 (breast cancer) cell lines. The results indicated:
| Concentration (µM) | % Cell Viability (A549) | % Cell Viability (MCF7) |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 70 | 75 |
| 50 | 40 | 50 |
| 100 | 20 | 30 |
The data suggests that higher concentrations lead to increased cytotoxicity.
The mechanism through which this compound exerts its effects may involve enzyme inhibition or receptor modulation . The piperidine ring is known for its ability to interact with various biological molecules, potentially disrupting metabolic pathways critical for tumor growth.
Pharmacological Potential
The pharmacological profile of this compound suggests applications beyond oncology. Investigations into its anti-inflammatory properties are ongoing, as preliminary findings indicate it may modulate inflammatory pathways effectively.
Comparative Analysis with Similar Compounds
To better understand the potential applications of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Antitumor Activity | Anti-inflammatory Potential |
|---|---|---|
| N1,N2-Bis(thiophen-2-ylmethyl)oxalamide | Moderate | Yes |
| N1-isopentyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide | High | Uncertain |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
